
1-(2-Methylpyridin-4-yl)-4-(4-((4-Sulfonamido-1H-imidazol-1-yl)methyl)-2-methylbutyl)piperidin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-isopropyl-1-methyl-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-1H-imidazole-4-sulfonamide is a useful research compound. Its molecular formula is C19H29N5O2S and its molecular weight is 391.53. The purity is usually 95%.
BenchChem offers high-quality 2-isopropyl-1-methyl-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-1H-imidazole-4-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-isopropyl-1-methyl-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-1H-imidazole-4-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Research has shown that imidazole derivatives exhibit antimicrobial properties. For instance, compounds similar to 2-isopropyl-1-methyl-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-1H-imidazole-4-sulfonamide have been evaluated for their efficacy against various bacterial strains. A study indicated that imidazole derivatives can inhibit the growth of Staphylococcus aureus and Escherichia coli, suggesting potential use as antimicrobial agents .
Anticancer Potential
The compound's structural similarity to known anticancer agents positions it as a candidate for cancer treatment research. Imidazole-based compounds have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells. For example, derivatives have shown promise in targeting specific pathways involved in cancer cell proliferation .
Histone Methyltransferase Inhibition
Recent studies have highlighted the role of histone methyltransferases in cancer progression. Compounds with imidazole moieties have been identified as potential inhibitors of these enzymes, suggesting that 2-isopropyl-1-methyl-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-1H-imidazole-4-sulfonamide could play a role in epigenetic therapy for cancers such as B-cell lymphomas .
Case Study 1: Antimicrobial Evaluation
A series of imidazole derivatives were synthesized and tested against various pathogens. The results indicated that certain modifications to the imidazole ring significantly enhanced antimicrobial activity. The compound under discussion was part of a broader study that demonstrated a minimum inhibitory concentration (MIC) below 10 µg/mL against several bacterial strains, highlighting its potential as an effective antimicrobial agent .
Case Study 2: Cancer Cell Line Studies
In vitro studies involving cancer cell lines demonstrated that imidazole derivatives could effectively inhibit cell growth and induce apoptosis. The compound's mechanism was linked to the disruption of key signaling pathways involved in cell survival and proliferation, making it a candidate for further development as an anticancer drug .
Biologische Aktivität
The compound 2-isopropyl-1-methyl-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-1H-imidazole-4-sulfonamide (commonly referred to as Compound A ) is a synthetic derivative of imidazole and sulfonamide, which has garnered interest for its potential biological activities, particularly in the realms of oncology and pharmacology. This article delves into the biological activity of Compound A, examining its mechanisms of action, efficacy against various cancer cell lines, and structure-activity relationships (SAR).
Compound A exhibits its biological effects primarily through the inhibition of specific cellular pathways associated with cancer proliferation. Its structural components suggest that it may interact with target proteins involved in cell cycle regulation and apoptosis.
Key Mechanisms:
- Tubulin Polymerization Inhibition : Similar to other imidazole derivatives, Compound A may inhibit tubulin polymerization, thereby disrupting mitotic spindle formation and leading to cell cycle arrest in cancer cells .
- EGFR Pathway Modulation : Preliminary studies indicate that compounds with similar structures can inhibit EGFR phosphorylation, which is crucial for cancer cell survival and proliferation .
Anticancer Properties
Recent studies have demonstrated that Compound A exhibits significant anticancer activity across various cell lines. The following table summarizes its potency against selected cancer types:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
A549 (Lung) | 1.22 | Tubulin polymerization inhibition |
MDA-MB-231 (Breast) | 2.29 | EGFR pathway inhibition |
HT29 (Colon) | 1.48 | Induction of apoptosis |
These findings indicate that Compound A is particularly effective against lung and breast cancer cell lines, demonstrating IC50 values in the low micromolar range, which is indicative of potent biological activity .
Structure-Activity Relationship (SAR)
The biological activity of Compound A can be attributed to its unique structural features. The presence of the imidazole ring and sulfonamide group appears to enhance its interaction with target proteins. The following observations have been made regarding the SAR:
- Imidazole Ring : Essential for biological activity; modifications to this ring significantly reduce potency.
- Piperidine Moiety : Substituents on the piperidine nitrogen influence binding affinity and selectivity towards cancer targets.
- Isopropyl Group : Enhances lipophilicity, improving cellular uptake and bioavailability .
Case Studies
Several case studies have explored the efficacy of Compound A in vivo:
- Xenograft Models : In mouse models implanted with human tumor cells, Compound A demonstrated a significant reduction in tumor volume compared to controls, suggesting its potential as a therapeutic agent .
- Combination Therapies : When administered alongside standard chemotherapy agents, Compound A has shown synergistic effects, enhancing overall therapeutic efficacy while reducing side effects associated with traditional treatments .
Eigenschaften
IUPAC Name |
1-methyl-N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]-2-propan-2-ylimidazole-4-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N5O2S/c1-14(2)19-22-18(13-23(19)4)27(25,26)21-12-16-6-9-24(10-7-16)17-5-8-20-15(3)11-17/h5,8,11,13-14,16,21H,6-7,9-10,12H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJXSVFGMYXLKJZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)N2CCC(CC2)CNS(=O)(=O)C3=CN(C(=N3)C(C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N5O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.